molecular formula C26H32N2O4 B265626 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Numéro de catalogue B265626
Poids moléculaire: 436.5 g/mol
Clé InChI: VCFYQZYEMCKKTM-XTQSDGFTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer and autoimmune diseases. It is a highly selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of these diseases.

Mécanisme D'action

TAK-659 binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways involved in cell survival, proliferation, and migration. This results in the inhibition of B-cell receptor signaling, which is crucial for the survival and proliferation of B-cells, and the suppression of cytokine production, which is involved in the development of autoimmune diseases.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and improve the survival rates of animal models. It has also been shown to reduce the levels of circulating autoantibodies in autoimmune disease models, indicating its potential in the treatment of these diseases.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 is a highly selective and potent inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various diseases. However, its high potency also makes it challenging to use in in vitro experiments, as it may lead to off-target effects. Additionally, its high lipophilicity may affect its solubility and bioavailability, which may limit its use in in vivo experiments.

Orientations Futures

Future research on TAK-659 may focus on its potential in combination therapy with other drugs, its efficacy in different types of cancer and autoimmune diseases, and its mechanism of resistance. Additionally, studies may investigate the pharmacokinetics and pharmacodynamics of TAK-659 in humans and its potential side effects. Finally, studies may explore the development of more selective and less toxic BTK inhibitors based on the structure of TAK-659.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-tert-butylphenylboronic acid with 2-bromo-N,N-dimethylethanamine to form the corresponding amine. This amine is then reacted with 4-methoxybenzoyl chloride to give the corresponding amide. The amide is then cyclized with 1,3-dimethyl-2-imidazolidinone to form the pyrrolone ring. Finally, the hydroxyl group is introduced by reacting the pyrrolone with sodium hydride and 2-bromoethanol.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential in the treatment of cancer and autoimmune diseases. It has shown promising results in preclinical studies, including inhibition of B-cell receptor signaling, reduction of tumor growth, and improvement of survival rates in animal models. Clinical trials have also demonstrated its safety and efficacy in patients with various types of cancer, including lymphoma, leukemia, and solid tumors.

Propriétés

Nom du produit

5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Formule moléculaire

C26H32N2O4

Poids moléculaire

436.5 g/mol

Nom IUPAC

(4E)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O4/c1-26(2,3)19-11-7-17(8-12-19)22-21(23(29)18-9-13-20(32-6)14-10-18)24(30)25(31)28(22)16-15-27(4)5/h7-14,22,29H,15-16H2,1-6H3/b23-21+

Clé InChI

VCFYQZYEMCKKTM-XTQSDGFTSA-N

SMILES isomérique

CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C

SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN(C)C

SMILES canonique

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.